physicochemical properties of hex-2-enedioic acid
physicochemical properties of hex-2-enedioic acid
An In-Depth Technical Guide to the Physicochemical Properties of Hex-2-enedioic Acid
This guide provides a comprehensive technical overview of the core . Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer insights into the causality behind experimental choices and the logic of analytical characterization.
Part 1: Molecular Identity and Structure
Hex-2-enedioic acid is a six-carbon, unsaturated dicarboxylic acid, a class of molecules with significant utility in polymer synthesis and as potential metabolites in various biological systems.[1] Its structure, featuring two carboxylic acid functional groups and a carbon-carbon double bond, dictates its chemical behavior and physical properties. The position of the double bond at the C-2 position creates the potential for geometric isomerism, resulting in two distinct forms: (2E)-hex-2-enedioic acid (trans) and (2Z)-hex-2-enedioic acid (cis). The trans isomer is generally more stable and commonly encountered.
The presence of two acidic protons, a rigid double bond, and a flexible aliphatic chain makes a thorough understanding of its properties essential for its application.
Table 1: Chemical Identifiers for (2E)-Hex-2-enedioic Acid
| Identifier | Value | Source(s) |
| IUPAC Name | (2E)-hex-2-enedioic acid | [2] |
| Synonyms | trans-2-Hexenedioic acid, (E)-hex-2-enedioic acid, trans-2,3-dehydroadipic acid | [3] |
| CAS Number | 4440-68-0 | [2][3] |
| Molecular Formula | C₆H₈O₄ | [3][4] |
| Molecular Weight | 144.13 g/mol | [3][4] |
| InChI Key | HSBSUGYTMJWPAX-HNQUOIGGSA-N | [2] |
Part 2: Core Physicochemical Properties
The interplay between the polar carboxylic acid groups and the nonpolar hydrocarbon backbone defines the physicochemical profile of hex-2-enedioic acid. These properties are critical for predicting its behavior in various systems, from reaction vessels to biological matrices.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source(s) |
| Physical Form | Solid | At standard temperature and pressure | [2] |
| Boiling Point | 387.6 ± 25.0 °C | Predicted at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | Predicted | [3] |
| Flash Point | 202.4 ± 19.7 °C | Predicted | [3] |
| LogP (Octanol/Water) | 0.26 | Predicted | [3] |
| pKa₁ | 3.96 ± 0.10 | Predicted for the related isomer, hex-3-enedioic acid | [5] |
| pKa₂ | ~5.4 | Estimated based on adipic acid | |
| Storage Temperature | Room Temperature | Store sealed in a dry environment | [6] |
Thermodynamic Profile
The high predicted boiling point is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the two carboxylic acid moieties. Significant energy is required to overcome these interactions and transition the substance into the vapor phase. The melting point, while not definitively reported in the search results for the 2-ene isomer, is expected to be relatively high for a molecule of its size, also due to these strong intermolecular forces. For comparison, the saturated analogue, adipic acid, melts at 152 °C.[7]
Solubility and Partitioning Behavior
Hex-2-enedioic acid's solubility is dichotomous. The polar carboxyl groups can engage in hydrogen bonding with water, conferring some aqueous solubility. However, the six-carbon backbone provides significant nonpolar character, limiting this solubility. Its solubility is expected to be pH-dependent; in basic solutions, deprotonation to the more polar carboxylate form will significantly enhance water solubility.
The predicted octanol-water partition coefficient (LogP) of 0.26 suggests the compound has a slight preference for the aqueous phase over an immiscible organic phase, though it is near the point of equal partitioning.[3] This value is critical in drug development for predicting membrane permeability and absorption characteristics.
Acidity and Ionization (pKa)
As a dicarboxylic acid, hex-2-enedioic acid possesses two distinct acid dissociation constants, pKa₁ and pKa₂.
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pKa₁: The dissociation of the first proton is influenced by the electron-withdrawing effect of the adjacent double bond and the second carboxylic acid group, making it a stronger acid than a simple monocarboxylic acid. The predicted pKa for the related hex-3-enedioic acid is approximately 3.96.[5]
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pKa₂: After the first proton is lost, the resulting carboxylate anion's negative charge destabilizes the loss of the second proton through electrostatic repulsion, making the second carboxyl group significantly less acidic. The pKa₂ of adipic acid is 5.4, which serves as a reasonable estimate.
Understanding these pKa values is fundamental for designing buffer systems, controlling reaction pH, and predicting the molecule's charge state in physiological environments.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of hex-2-enedioic acid rely on a combination of spectroscopic techniques. Each method provides a unique piece of structural information.
Workflow for Structural Elucidation and Verification
Caption: Standard workflow for the identification and characterization of hex-2-enedioic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
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Two distinct vinylic protons (C2-H and C3-H) with characteristic chemical shifts (typically 5.5-7.5 ppm) and a large coupling constant (~15 Hz) confirming the trans geometry.
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Methylene protons at C4 and C5, likely appearing as complex multiplets due to coupling with each other and the vinylic protons.
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A very broad singlet at high chemical shift (>10 ppm) corresponding to the two acidic carboxylic acid protons, which may exchange with deuterium in solvents like D₂O.
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¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Expected signals include:
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Two signals for the carbonyl carbons of the carboxylic acids (>170 ppm).
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Two signals for the sp² hybridized carbons of the double bond (~120-140 ppm).
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Two signals for the sp³ hybridized methylene carbons.
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Infrared (IR) Spectroscopy
FTIR spectroscopy is ideal for confirming the presence of key functional groups.[2] The spectrum of hex-2-enedioic acid would be characterized by:
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A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.
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A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch.
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A medium-intensity absorption around 1650 cm⁻¹ for the C=C stretch.
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A C-O stretching band around 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[2] In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 144. Common fragmentation pathways for dicarboxylic acids include the loss of H₂O (m/z = 126) and COOH (m/z = 99). For analysis by Gas Chromatography (GC-MS), derivatization to a more volatile form, such as a trimethylsilyl (TMS) ester, is typically required.[8]
Part 4: Experimental Methodologies
The trustworthiness of physicochemical data hinges on robust and well-controlled experimental protocols.
Protocol: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
This protocol determines the two pKa values by monitoring pH changes during titration with a strong base.
Causality: The gradual neutralization of the two distinct acidic protons by a strong base results in a titration curve with two inflection points. These points correspond to the equivalence points, and the half-equivalence points provide the pKa values, where the concentrations of the acid and its conjugate base are equal.
Methodology:
-
Reagent Preparation:
-
Accurately weigh ~100 mg of hex-2-enedioic acid and dissolve it in ~50 mL of deionized, CO₂-free water. Gentle heating may be required.
-
Prepare a 0.1 M NaOH solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate - KHP).
-
-
Apparatus Setup:
-
Place the dissolved acid solution in a jacketed beaker with a magnetic stirrer.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Insert the calibrated pH electrode and a temperature probe into the solution.
-
Fill a 10 mL burette with the standardized 0.1 M NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH is approximately 11-12, ensuring data is collected well past the second equivalence point.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
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Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to find the two equivalence points (peaks).
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The volume of NaOH at the halfway point to the first peak corresponds to pKa₁. The pH at this volume is pKa₁.
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The volume of NaOH at the halfway point between the first and second peaks corresponds to pKa₂. The pH at this volume is pKa₂.
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Caption: Workflow for the potentiometric titration of hex-2-enedioic acid.
Part 5: Safety and Handling
As a laboratory chemical, hex-2-enedioic acid requires appropriate handling to minimize risk.
-
GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Signal Word: Warning.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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References
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Chemsrc. (n.d.). (2E)-2-Hexenedioic acid | CAS#:4440-68-0. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Hexenedioic acid. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). (E)-hex-2-enedioic acid. Retrieved January 15, 2026, from [Link]
-
Human Metabolome Database. (2023). Metabocard for trans-2-Hexenedioic acid (HMDB0013311). Retrieved January 15, 2026, from [Link]
-
European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). trans-2-hexenedioic acid (CHEBI:49296). Retrieved January 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hexanedioic acid (CAS 124-04-9). Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Hexanedioic acid. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Sorbic acid. Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Hexenedioic acid, TMS. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). US5354887A - Preparation of hexene-1,6-dioic acids.
Sources
- 1. trans-2-hexenedioic acid (CHEBI:49296) [ebi.ac.uk]
- 2. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2E)-2-Hexenedioic acid | CAS#:4440-68-0 | Chemsrc [chemsrc.com]
- 4. 2-Hexenedioic acid | C6H8O4 | CID 53440600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hex-3-enedioic acid | 29311-53-3 [chemicalbook.com]
- 6. (E)-Hex-2-enedioic acid | 2583-24-6 [sigmaaldrich.com]
- 7. Hexanedioic acid [webbook.nist.gov]
- 8. 2-Hexenedioic acid, TMS [webbook.nist.gov]
